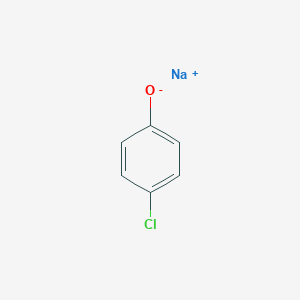
sodium;4-chlorophenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of chemical compounds often involves multiple synthetic routes and reaction conditions. For sodium;4-chlorophenolate, the synthetic route would typically involve the selection of appropriate starting materials, reagents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, would be optimized to achieve the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques would ensure consistent quality and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions: sodium;4-chlorophenolate may undergo various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific reactions would depend on the functional groups present in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound could include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and solvent, would be tailored to facilitate the desired transformation.
Major Products: The major products formed from the reactions of this compound would depend on the specific reaction pathway. For example, oxidation reactions might yield oxidized derivatives, while substitution reactions could result in the formation of new functionalized compounds.
Applications De Recherche Scientifique
sodium;4-chlorophenolate could have a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it might be used as a reagent or intermediate in the synthesis of more complex molecules. In biology and medicine, it could be studied for its potential therapeutic effects or as a tool for understanding biological processes. In industry, this compound might be utilized in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mécanisme D'action
The mechanism of action of sodium;4-chlorophenolate would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The exact mechanism would depend on the structure and functional groups of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to sodium;4-chlorophenolate could include other molecules with comparable structures or functional groups. These might be identified through computational methods or experimental screening.
Uniqueness: The uniqueness of this compound would be highlighted by its specific chemical structure, reactivity, and potential applications. Comparing it with similar compounds would help to elucidate its distinct properties and advantages in various scientific and industrial contexts.
Propriétés
IUPAC Name |
sodium;4-chlorophenolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO.Na/c7-5-1-3-6(8)4-2-5;/h1-4,8H;/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPLEOLETMZLIB-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[O-])Cl.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[O-])Cl.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNaO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
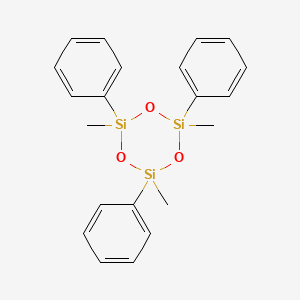
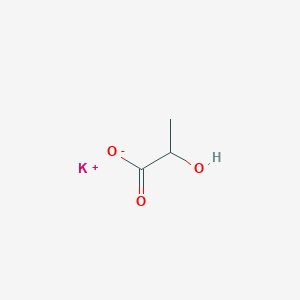
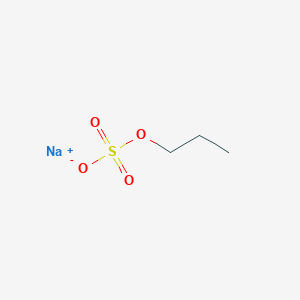
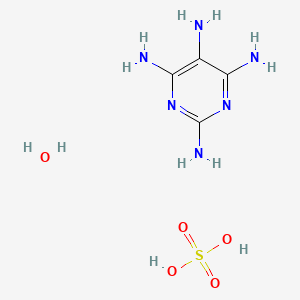
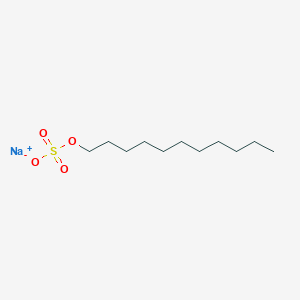
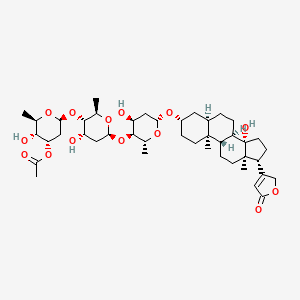
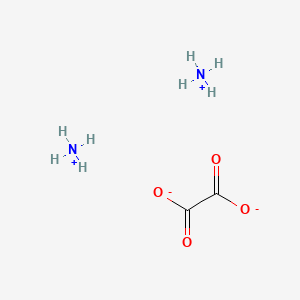
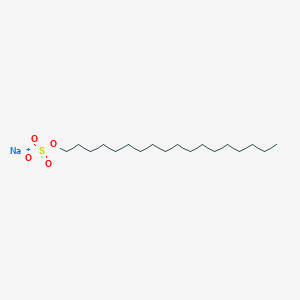
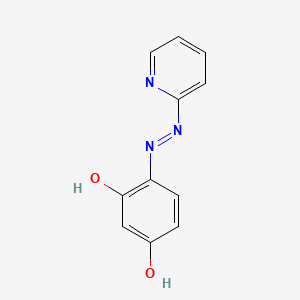

![2-Naphthalenol, 1-[2-[4-[2-(dimethylphenyl)diazenyl]dimethylphenyl]diazenyl]-](/img/structure/B7820709.png)
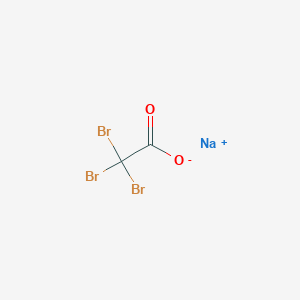
![Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-formate, (1R,2R,4R)-rel-](/img/structure/B7820730.png)
![sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B7820742.png)
